molecular formula C9H19NO2S B13190401 (3-Ethylcyclohexyl)methanesulfonamide

(3-Ethylcyclohexyl)methanesulfonamide

Cat. No.: B13190401
M. Wt: 205.32 g/mol
InChI Key: RORQGZZLGQXHOL-UHFFFAOYSA-N
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Description

(3-Ethylcyclohexyl)methanesulfonamide is an organic compound with the molecular formula C9H19NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylcyclohexyl)methanesulfonamide typically involves the reaction of 3-ethylcyclohexylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Ethylcyclohexylamine+Methanesulfonyl chlorideThis compound+HCl\text{3-Ethylcyclohexylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Ethylcyclohexylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(3-Ethylcyclohexyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its use as an antimicrobial agent, is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Ethylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzyme activity or disrupt protein-ligand interactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

    Sulfanilamide: An antimicrobial agent with a similar sulfonamide group.

    Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.

Uniqueness

(3-Ethylcyclohexyl)methanesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylcyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

(3-ethylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C9H19NO2S/c1-2-8-4-3-5-9(6-8)7-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12)

InChI Key

RORQGZZLGQXHOL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)CS(=O)(=O)N

Origin of Product

United States

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